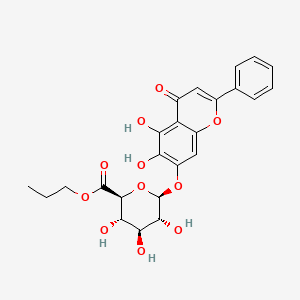
2-Methylthio-AMP diTEA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is primarily used as an inhibitor of ADP-dependent platelet aggregation . It has significant applications in scientific research, particularly in the fields of cardiovascular disease and platelet function studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-AMP diTEA involves the reaction of 2-Methylthioadenosine with phosphoric acid to form 2-Methylthioadenosine 5′-monophosphate. This intermediate is then reacted with triethylamine to produce the diTEA salt . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is usually produced in solid form and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Methylthio-AMP diTEA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Scientific Research Applications
2-Methylthio-AMP diTEA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies of platelet function and cardiovascular diseases.
Medicine: Investigated for its potential therapeutic effects in inhibiting platelet aggregation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
2-Methylthio-AMP diTEA exerts its effects by selectively and directly antagonizing the P2Y12 receptor. This inhibition prevents ADP-dependent platelet aggregation, thereby reducing the risk of thrombus formation. The molecular targets involved include the P2Y12 receptor and associated signaling pathways that regulate platelet activation and aggregation .
Comparison with Similar Compounds
Similar Compounds
2-Methylthioadenosine: A precursor in the synthesis of 2-Methylthio-AMP diTEA.
Clopidogrel: Another P2Y12 receptor antagonist used as an antiplatelet agent.
Ticagrelor: A reversible P2Y12 receptor antagonist with similar applications
Uniqueness
This compound is unique due to its high selectivity and direct antagonism of the P2Y12 receptor. Unlike other compounds, it does not significantly inhibit thrombin, PAR1-AP, PAR4-AP, or ADP-mediated platelet Ca2+ mobilization .
Properties
Molecular Formula |
C23H46N7O7PS |
|---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C11H16N5O7PS.2C6H15N/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21;2*1-4-7(5-2)6-3/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21);2*4-6H2,1-3H3/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
KILPFOKXXXUFNN-IDIVVRGQSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



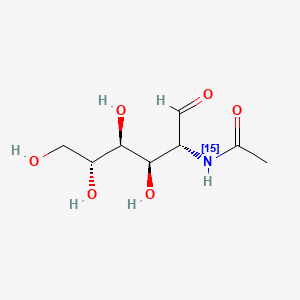
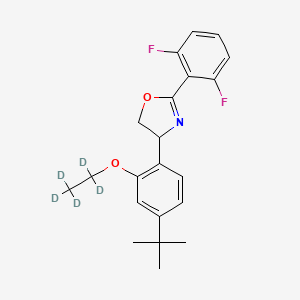

![4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12411463.png)
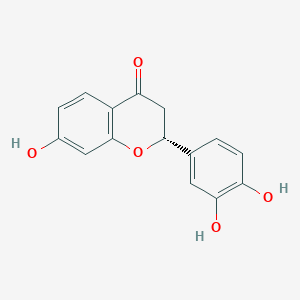
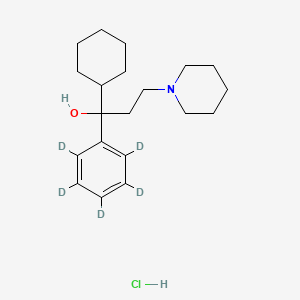
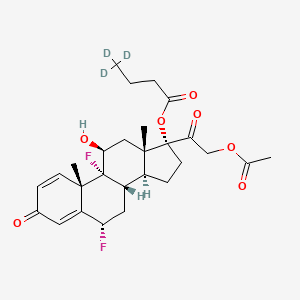
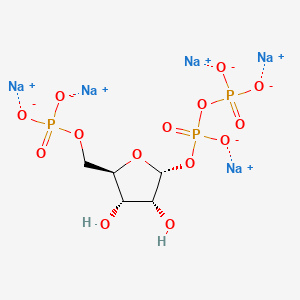


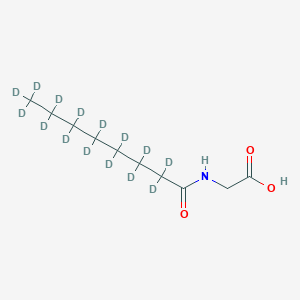
![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
